molecular formula C16H16ClNO B1229090 2-chloro-N-(1,2-diphenylethyl)acetamide CAS No. 39787-95-6

2-chloro-N-(1,2-diphenylethyl)acetamide

Cat. No.: B1229090
CAS No.: 39787-95-6
M. Wt: 273.75 g/mol
InChI Key: JBFGAYHXKQXCTD-UHFFFAOYSA-N
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Description

2-chloro-N-(1,2-diphenylethyl)acetamide is a chemical compound with the molecular formula C16H16ClNO and a molecular weight of 273.765 g/mol It is known for its unique structure, which includes a chloroacetamide group attached to a 1,2-diphenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,2-diphenylethyl)acetamide typically involves the reaction of 1,2-diphenylethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1,2-diphenylethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(1,2-diphenylethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,2-diphenylethyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function, which can have various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(1,2-diphenylethyl)acetamide is unique due to its 1,2-diphenylethyl moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-chloro-N-(1,2-diphenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c17-12-16(19)18-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFGAYHXKQXCTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403152
Record name 2-chloro-N-(1,2-diphenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39787-95-6
Record name 2-chloro-N-(1,2-diphenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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